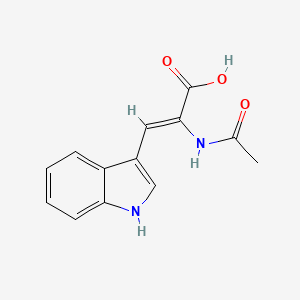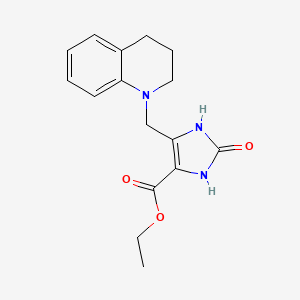
(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID is a compound of significant interest in the fields of chemistry and biology. It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID typically involves the functionalization of alkenes through radical-mediated processes. One common method includes the abstraction of a hydrogen atom from aldehydes to generate acyl radicals, which then react with alkenes . This approach is favored due to its high atom-economy and the ready availability of aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Rhodium (III), can facilitate the coupling of phenylhydrazines with alkynylcyclobutanols, providing a pathway to prepare diverse indole derivatives under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The indole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound’s indole structure is significant in biological research, as indole derivatives are known to exhibit various biological activities. Researchers study this compound to understand its potential as a therapeutic agent.
Medicine
In medicine, (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID and its derivatives are investigated for their potential pharmacological properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The indole ring can bind to various enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure to (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID.
Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.
Indole-3-acetic acid: A plant hormone with an indole structure, involved in growth and development.
Uniqueness
What sets (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID apart from these similar compounds is its specific functional groups and the ability to participate in a wide range of chemical reactions. Its unique structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-7,14H,1H3,(H,15,16)(H,17,18)/b12-6- |
InChI Key |
NQUBINHDFKVKMK-SDQBBNPISA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10867587.png)
![4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]benzamide](/img/structure/B10867593.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B10867601.png)
![4-[2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867611.png)
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10867619.png)
![2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10867631.png)
![5,5-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B10867637.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867650.png)




